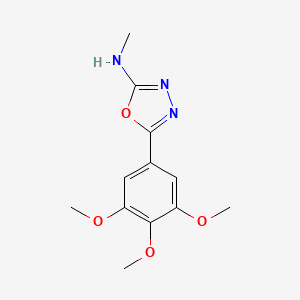

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-

説明

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylamine group at position 2 and a 3,4,5-trimethoxyphenyl group at position 3. This compound is part of a broader class of 1,3,4-oxadiazoles known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The trimethoxyphenyl moiety is a common pharmacophore in microtubule-targeting agents, such as combretastatin analogues, which enhance cytotoxicity by disrupting tubulin polymerization .

The compound has been cataloged in chemical databases (CAS-related entries) and was previously available from suppliers like Combi-Blocks (purity: 95%, MFCD01710626) but is currently listed as discontinued .

特性

CAS番号 |

80987-69-5 |

|---|---|

分子式 |

C12H15N3O4 |

分子量 |

265.26 g/mol |

IUPAC名 |

N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |

InChIキー |

YOKDWSCAAFBGRH-UHFFFAOYSA-N |

正規SMILES |

CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |

製品の起源 |

United States |

準備方法

Synthesis from Hydrazinecarboxamide Derivatives

- Starting Material: Hydrazinecarboxamide, 2-[(3,4,5-trimethoxyphenyl)methylene]-

- Cyclization: The hydrazinecarboxamide undergoes cyclization in the presence of lithium perchlorate and acetic acid at 20°C for 5 hours under electrolysis conditions.

- Yield: Approximately 92% yield of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is reported.

- Reference: Sharma et al., Indian Journal of Chemistry, 2011.

This method is notable for its high yield and mild reaction conditions, utilizing electrochemical assistance to promote ring closure.

Cyclization via Hydrazides and Cyanogen Bromide

- Step 1: Conversion of 3,4,5-trimethoxybenzohydrazide by reaction with cyanogen bromide in methanol under reflux for 5–7 hours.

- Step 2: Neutralization with sodium bicarbonate to precipitate the 1,3,4-oxadiazol-2-amine derivative.

- Step 3: N-methylation can be performed subsequently using methylating agents such as methyl iodide or dimethyl sulfate.

- Reference: General procedure adapted from antimicrobial oxadiazole synthesis protocols.

N-Methylation Techniques

- Common Reagents: Methyl iodide, dimethyl sulfate, or formaldehyde with formic acid (Eschweiler–Clarke methylation).

- Conditions: Typically performed in polar aprotic solvents like dimethylformamide or acetonitrile, under mild heating.

- Purification: Products are purified by recrystallization or chromatography.

- Note: N-methylation is usually done after oxadiazole ring formation to avoid side reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectral Characterization: The synthesized compounds are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry.

- IR spectra show characteristic bands for C=N (around 1600–1650 cm⁻¹) and NH2 groups (3300–3400 cm⁻¹).

- ^1H NMR confirms aromatic protons and methyl groups on nitrogen.

- Mass spectrometry confirms molecular weight consistent with N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine.

- Purity Monitoring: Thin layer chromatography (TLC) with chloroform:methanol (9:1) is commonly used.

- Yields: High yields (up to 92%) are achievable with optimized conditions.

化学反応の分析

Types of Reactions

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

科学的研究の応用

Synthesis of 1,3,4-Oxadiazol Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclocondensation of hydrazides with carbonyl compounds or other suitable precursors. For instance, the reaction between phenyl hydrazine and dicarbonyl compounds can yield a range of 1,3,4-oxadiazole derivatives with varying substituents that influence their biological properties .

Biological Activities

The biological activities of 1,3,4-oxadiazol derivatives are extensive and include:

- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For example, certain compounds have shown effectiveness against pathogens such as Mycobacterium tuberculosis and Xanthomonas oryzae .

- Anti-inflammatory Properties : Some oxadiazole derivatives have been evaluated for their anti-inflammatory effects. Research indicates that specific compounds can reduce edema in animal models more effectively than standard anti-inflammatory drugs like ibuprofen .

- CNS Activity : The potential of oxadiazoles as central nervous system agents has been explored. For instance, certain derivatives have been identified as reversible monoamine oxidase inhibitors, which can be beneficial in treating neurodegenerative diseases .

Antibacterial Evaluation

A study focused on synthesizing novel 1,3,4-oxadiazole derivatives containing sulfonate and carboxylate moieties showed promising antibacterial activity against Xanthomonas oryzae. Scanning electron microscopy revealed that these compounds disrupt bacterial cell membranes .

Anti-inflammatory Research

In another investigation into the anti-inflammatory properties of oxadiazoles, a series of compounds were synthesized and tested for their ability to inhibit histamine-induced edema in rats. Some derivatives exhibited superior anti-inflammatory effects compared to ibuprofen at equivalent doses .

CNS Activity Investigation

Research involving 5-(hetero)aryl-1,3,4-oxadiazol-2-amines has highlighted their potential as acetylcholinesterase inhibitors. These compounds were designed to enhance pharmacological activity through hydrogen bonding interactions with receptors involved in cognitive function .

Summary Table of Biological Activities

作用機序

The mechanism of action of N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural Analogues with Varied N-Substituents

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the substituents attached to the amine group. Below is a comparison of N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with structurally related compounds:

Key Findings :

- Anticancer Activity: Chlorophenyl (4b) and methoxyphenyl (4f) substituents enhance activity against leukemia and lung cancer cell lines, respectively.

- Drug-Likeness : All analogues comply with Lipinski’s "rule of five," suggesting favorable oral bioavailability .

Heterocycle Variants

Replacing the 1,3,4-oxadiazole core with other heterocycles alters electronic properties and binding affinities:

Key Findings :

- Thiadiazole vs.

- Hybrid Structures : Thiazole-pyrimidine hybrids (e.g., compound 3) show potent tubulin inhibition, suggesting that combining heterocycles can amplify anticancer effects .

Key Findings :

- Antimicrobial vs. Anticancer : Sulfanyl-acetamide derivatives exhibit broad-spectrum antimicrobial activity, while aryl-substituted oxadiazoles prioritize anticancer effects .

- Triazole Derivatives : Compounds like 6h demonstrate dual antiangiogenic and antitumor activity, highlighting the versatility of trimethoxyphenyl-linked heterocycles .

生物活性

1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound belongs to the oxadiazole class, which has been extensively studied for various pharmacological properties, particularly in cancer research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis. For instance, it may inhibit certain enzymes linked to cancer progression, thus exhibiting potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The National Cancer Institute (NCI) has screened various oxadiazole compounds for their efficacy against different cancer cell lines. Notably:

- In vitro studies showed that derivatives of oxadiazoles exhibited significant growth inhibition against various cancer types including prostate (PC-3), colon (HCT-116), and CNS cancers (SNB-75) with IC50 values ranging from 0.67 µM to 0.87 µM .

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Prostate (PC-3) | 0.67 |

| N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Colon (HCT-116) | 0.80 |

| N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | CNS (SNB-75) | 0.87 |

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activities. It has been reported to inhibit epidermal growth factor receptor (EGFR), Src kinase pathways and interleukin-6 (IL-6), which are crucial in cancer development and progression .

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

- Study on Anticancer Properties : A study published in MDPI evaluated multiple oxadiazole derivatives for their anticancer properties. Among them, N-methyl derivatives showed promising results against multiple cancer cell lines with significant inhibition rates .

- Molecular Docking Studies : Research involving molecular docking has indicated that the binding affinity of N-methyl derivatives to target enzymes is substantial. For instance, one derivative showed a binding energy of -7.90 kcal/mol against alkaline phosphatase .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxazole/oxadiazole ring formation : Cyclization of α-haloketones or hydrazide derivatives under acidic/basic conditions (e.g., using POCl₃ or H₂SO₄) .

Functionalization : Introduction of the N-methyl group via reductive alkylation (e.g., LiAlH₄ reduction of carboxamide intermediates) and methoxy group installation via nucleophilic substitution .

Purification : Recrystallization using solvents like pet-ether or ethanol, monitored by TLC .

Q. Key Reaction Table :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Cyclization | POCl₃, 120°C | Hydrazide → Oxadiazole | ~60–75 |

| Methylation | CH₃I, K₂CO₃, DMF | N-Methylation | ~70–85 |

Q. How is the compound characterized structurally?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C–N = 1.32 Å, C–O = 1.23 Å) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z = 318.12 for C₁₃H₁₅N₃O₄) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Schrödinger’s Glide software docks the compound into target proteins (e.g., CDK-2, PDB ID: 2R3J) to calculate binding affinities. Substituents like the 3,4,5-trimethoxyphenyl group enhance hydrophobic interactions .

- ADME Prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, bioavailability score = 0.55) .

- SAR Analysis : Modifying methoxy groups or the oxadiazole core alters bioactivity. For example, replacing a methoxy with fluorine improves anticancer potency .

Q. Example Docking Scores :

| Derivative | CDK-2 Binding Energy (kcal/mol) |

|---|---|

| Parent compound | -8.2 |

| Fluoro-analog | -9.1 |

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell lines (e.g., MCF-7 vs. HeLa) and incubation times .

- Structural Confirmation : Verify compound purity via HPLC (e.g., retention time = 3.35 min, λmax = 235 nm) .

- Meta-Analysis : Compare substituent effects; e.g., 3,4,5-trimethoxyphenyl enhances antimicrobial activity vs. 4-methoxyphenyl .

Case Study : Discrepancies in IC₅₀ values for antifungal activity were traced to variations in fungal strains and solvent systems (DMSO vs. ethanol) .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Methodological Answer:

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.047 |

| Bond Length Accuracy | ±0.003 Å |

Q. How is the compound’s stability evaluated under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。